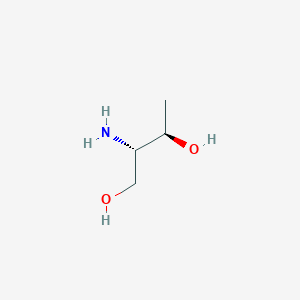

(2S,3R)-2-aminobutane-1,3-diol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R)-2-aminobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVQIIBPDFTEKM-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305858 | |

| Record name | (2S,3R)-2-Amino-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44520-54-9 | |

| Record name | (2S,3R)-2-Amino-1,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44520-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R)-2-Amino-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2S,3R)-2-aminobutane-1,3-diol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (2S,3R)-2-aminobutane-1,3-diol, also known as D-allo-Threoninol. Due to the limited availability of experimental data for this specific stereoisomer, this document also includes comparative data from its diastereomers and parent compounds to provide a broader context for its characteristics. This guide is intended to be a valuable resource for professionals in research and drug development.

Chemical Structure and Stereochemistry

This compound is an amino alcohol with two chiral centers at positions 2 and 3. Its specific stereochemistry is crucial for its interaction with biological systems, as it shares the same (2S,3R) configuration as the aminodiol backbone of the critical signaling lipid, sphingosine.[1]

Molecular Formula: C₄H₁₁NO₂ Molecular Weight: 105.14 g/mol

Physical and Chemical Properties

Quantitative data for this compound is sparse in publicly available literature. The tables below summarize the available experimental data for the target compound, alongside data for its stereoisomers and related compounds for comparison.

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound (D-allo-Threoninol) | (2S,3S)-2-aminobutane-1,3-diol (D-Threoninol) | Fmoc-(2S,3R)-2-aminobutane-1,3-diol |

| CAS Number | 44520-54-9[2] | 44520-55-0[3] | 143143-54-8[4] |

| Appearance | White powder[2] | Not specified | White product[4] |

| Melting Point | Not available | 49-54 °C[5] | 140 - 144 °C[4] |

| Optical Rotation | [α]D²⁵ = -15 ± 2º (c=4 in H₂O); [α]D²⁵ = -16 ± 2º (c=1 in MeOH)[2] | Not available | Not available |

| Solubility | Not specified | Water (Sparingly) | Not specified |

Table 2: Computed Physicochemical Properties of 2-aminobutane-1,3-diol Isomers

| Property | Value |

| XLogP3-AA | -1.6 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 105.078978594 Da |

| Topological Polar Surface Area | 66.5 Ų |

Note: These computed properties are consistent across the different stereoisomers of 2-aminobutane-1,3-diol.[3][6][7]

Spectroscopic Data

-

¹H-NMR: The spectrum would be expected to show signals for the methyl group (doublet), the two methine protons (multiplets), the methylene protons of the primary alcohol (multiplets), and exchangeable protons from the amine and hydroxyl groups (broad singlets). The coupling patterns would be complex due to the two chiral centers.

-

¹³C-NMR: Four distinct carbon signals would be expected, corresponding to the methyl, two methine, and one methylene carbon atoms.

-

IR Spectroscopy: The spectrum would be characterized by broad O-H stretching bands from the alcohol groups (typically in the 3200-3600 cm⁻¹ region), N-H stretching from the primary amine (around 3300-3500 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and C-O stretching (1050-1150 cm⁻¹).[8]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible and commonly used method would be the reduction of the corresponding amino acid, D-allothreonine.

Reaction Scheme:

References

- 1. The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (2S,3S)-2-Amino-1,3-butanediol | C4H11NO2 | CID 7020320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 3228-51-1 CAS MSDS (L-Threoninol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. (2R,3S)-2-aminobutane-1,3-diol | C4H11NO2 | CID 6579452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Aminobutane-1,3-diol | C4H11NO2 | CID 5068681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. anl.gov [anl.gov]

Predicted properties of (2S,3R)-2-aminobutane-1,3-diol

An In-Depth Technical Guide on the Predicted Properties of (2S,3R)-2-aminobutane-1,3-diol

Abstract

This compound is a small organic molecule with structural similarities to biologically important compounds such as sphingolipids. This technical guide provides a comprehensive overview of its predicted physicochemical properties, spectroscopic characteristics, and potential biological activities. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for property determination and visual workflows for both experimental and computational analyses. All quantitative data is summarized in tabular format for clarity and comparative purposes.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₄H₁₁NO₂ | PubChem[2] |

| Molecular Weight | 105.14 g/mol | PubChem[2][3][4] |

| XLogP3 | -1.6 | PubChem[2][3][4] |

| Hydrogen Bond Donors | 3 | PubChem[3][4] |

| Hydrogen Bond Acceptors | 3 | PubChem[3][4] |

| Rotatable Bond Count | 2 | ChemScene[5] |

| Exact Mass | 105.078978594 Da | PubChem[2][3][4] |

| Topological Polar Surface Area | 66.5 Ų | PubChem[2][3][4] |

| Complexity | 38.5 | PubChem[6] |

| pKa (Predicted) | Basic: ~9.5 (amine), Acidic: ~14-15 (hydroxyls) | Estimated based on similar structures |

Predicted Spectroscopic Data

While experimental spectra are not available, the structural features of this compound allow for the prediction of its key spectroscopic characteristics.

-

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the butane backbone. The chemical shifts would be influenced by the adjacent amino and hydroxyl groups. Protons attached to carbons bearing the hydroxyl and amino groups (C2 and C3) would likely appear in the 3.0-4.0 ppm range. The methyl group protons would appear upfield, likely between 1.0-1.5 ppm. The hydroxyl and amino protons would present as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum should display four unique signals corresponding to the four carbon atoms in the molecule. The carbons bonded to the oxygen and nitrogen atoms (C1, C2, and C3) would be deshielded and appear in the 50-80 ppm range, while the methyl carbon (C4) would be found further upfield.

-

FTIR Spectroscopy: The infrared spectrum is predicted to show characteristic broad peaks for O-H (hydroxyl) and N-H (amine) stretching in the 3200-3600 cm⁻¹ region. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. The spectrum would also feature C-O and C-N stretching bands in the fingerprint region (1000-1300 cm⁻¹).

-

Mass Spectrometry: In a mass spectrum, the molecule is expected to show a molecular ion peak [M]⁺ at m/z = 105. Subsequent fragmentation would likely involve the loss of water (H₂O), ammonia (NH₃), or hydroxymethyl (-CH₂OH) groups.

Predicted Biological Activity and Signaling Pathways

The structural similarity of 2-aminobutane-1,3-diol to sphingosine, a key component of sphingolipids, suggests its potential involvement in related biological pathways. Sphingolipids and their metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are critical signaling molecules involved in cell proliferation, differentiation, apoptosis, and inflammation.[4][7][8][9]

In Silico Biological Activity Prediction

Computational tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on a molecule's structure.[10][11][12] For this compound, a hypothetical prediction suggests potential interactions with enzymes involved in lipid metabolism.

| Predicted Activity | Pa (Probability to be Active) | Mechanism of Action |

| Sphingosine Kinase Modulator | > 0.5 | May compete with endogenous sphingosine, affecting the balance of ceramide and S1P.[9] |

| Ceramidase Inhibitor | > 0.4 | Potential to inhibit the breakdown of ceramide, leading to its accumulation and downstream effects like apoptosis.[7] |

| Anti-inflammatory Agent | > 0.3 | Modulation of sphingolipid pathways can impact inflammatory responses.[13] |

| Apoptosis Agonist | > 0.3 | Potential to influence cell fate decisions through ceramide-mediated pathways.[3][8] |

Potential Signaling Pathway Involvement

Given its structure, this compound could act as an antagonist or modulator in the sphingolipid signaling pathway. This pathway maintains a critical balance between the pro-apoptotic molecule ceramide and the pro-survival molecule S1P.[2][7] An imbalance can lead to various disease states, including cancer and metabolic disorders.[1][9] The molecule could potentially inhibit sphingosine kinases (SphK1/2), leading to decreased S1P levels and an increase in ceramide, thereby promoting apoptosis.

Caption: Predicted modulation of the sphingolipid signaling pathway.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key properties of this compound.

Physicochemical Property Determination

-

Sample Preparation: Ensure the compound is thoroughly dried and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[14][15]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[15][16]

-

Observation: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.[14]

-

Apparatus Setup: Place a small volume (e.g., 0.5 mL) of the liquid into a small test tube. Attach this tube to a thermometer. Invert a sealed-end capillary tube and place it into the liquid.[17]

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gently.[18][19][20][21]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[17]

-

Preparation: Prepare buffer solutions at various physiological pH values (e.g., 1.2, 4.5, 6.8).[22]

-

Equilibration: Add an excess amount of the solid compound to each buffer solution in separate flasks.

-

Agitation: Agitate the flasks in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[22][23]

-

Sample Processing: After agitation, allow the solutions to stand to let undissolved solids settle. Centrifuge or filter the samples to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS.[24][25]

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1-10 mM).[26][27]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a stir bar and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[28]

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[29]

Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CD₃OD) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. Standard 1D proton and carbon experiments are typically sufficient for initial characterization. For more complex structures, 2D experiments like COSY, HSQC, and HMBC can be employed to establish connectivity.[30][31]

-

Parameters: For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used.[32]

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or use an ATR (Attenuated Total Reflectance) accessory.

-

Analysis: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[33]

Analysis Workflows

Visual workflows provide a clear, step-by-step representation of complex processes, from computational prediction to experimental validation.

Caption: Workflow for in silico prediction of molecular properties.

Caption: Workflow for experimental property determination.

References

- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 2. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. cusabio.com [cusabio.com]

- 5. benchchem.com [benchchem.com]

- 6. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 8. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PASS: A COMPUTERIZED PREDICTION OF BIOLOGICAL ACTIVITY SPECTRA FOR CHEMICAL SUBSTANCES [zenodo.org]

- 11. Way2Drug - PASS Online [way2drug.com]

- 12. PASS: prediction of activity spectra for biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 14. thinksrs.com [thinksrs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. westlab.com [westlab.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. scribd.com [scribd.com]

- 20. cdn.juniata.edu [cdn.juniata.edu]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. who.int [who.int]

- 23. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 28. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. omicsonline.org [omicsonline.org]

- 31. researchgate.net [researchgate.net]

- 32. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 33. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

In-depth Technical Guide to (2S,3R)-2-Aminobutane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2S,3R)-2-aminobutane-1,3-diol, also known as L-allo-threoninol. It details the compound's chemical identity, including its CAS number and structure, and summarizes its key physicochemical properties. This document outlines a detailed experimental protocol for a stereoselective synthesis route. Furthermore, it explores the potential biological activity of this compound, drawing parallels with its enantiomer and suggesting a likely mechanism of action involving the inhibition of methionine adenosyltransferase, a critical enzyme in cellular metabolism. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Structure

This compound is a chiral amino alcohol. It is the C-3 epimer of (2S,3S)-2-aminobutane-1,3-diol (L-threoninol). The (2S,3R) stereoisomer is also referred to as L-allo-threoninol.

CAS Number: 108102-50-7.[1] It is important to note that this CAS number is also associated with its enantiomer, (2R,3S)-2-aminobutane-1,3-diol, which is also known as L-allo-threoninol in some contexts.[1]

Molecular Formula: C₄H₁₁NO₂

Structure:

Chemical Structure of this compound

SMILES: C--INVALID-LINK--N">C@HO

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-aminobutane-1,3-diol. Note that these properties are generally not stereoisomer-specific in many databases.

| Property | Value | Reference |

| Molecular Weight | 105.14 g/mol | [1][2] |

| XLogP3-AA | -1.6 | [1][2] |

| Hydrogen Bond Donor Count | 3 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

| Exact Mass | 105.078978594 Da | [1][2] |

| Topological Polar Surface Area | 66.5 Ų | [1][2] |

| Heavy Atom Count | 7 | [1][2] |

| Formal Charge | 0 | [1][2] |

| Complexity | 49 |

Experimental Protocols: Synthesis

A common and effective method for the stereoselective synthesis of 2-amino-1,3-diols is the reduction of the corresponding amino acid ester. The following protocol is adapted from the synthesis of L-threoninol and is applicable for the preparation of this compound from L-allothreonine.[3]

Synthesis of L-allothreonine

A simple procedure for obtaining L-allothreonine involves the separation of a diastereomeric mixture.[4]

Experimental Protocol:

-

A mixture of N-acetyl-L-allothreonine and N-acetyl-D-threonine is converted to their ammonium salts.

-

The mixture is treated with ethanol to precipitate ammonium N-acetyl-D-threoninate as the less-soluble diastereoisomeric salt.

-

After separation by filtration, the N-acetyl-L-allothreonine is obtained from the filtrate.

-

The N-acetyl-L-allothreonine is then hydrolyzed in hydrochloric acid to yield L-allothreonine.

-

Recrystallization from water can be performed to achieve high diastereomeric excess (>99% de).[4]

Reduction of L-allothreonine to this compound

This protocol details the reduction of the amino acid ester to the corresponding amino alcohol.

Experimental Protocol:

-

Suspend lithium aluminum hydride (LiAlH₄, 4 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Dissolve L-allothreonine ethyl ester (1 equivalent) in anhydrous THF.

-

Add the L-allothreonine ethyl ester solution dropwise to the LiAlH₄ suspension over 1.5 hours at 0 °C (ice bath).

-

After the addition is complete, reflux the reaction mixture for 3 hours.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the dropwise addition of 0.1N HCl.

-

Remove the resulting lithium salts by filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.[3]

A simplified workflow for the synthesis of this compound.

Biological Activity and Potential Applications

This compound is recognized as a valuable chiral building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[5] Its unique stereochemistry can enhance the efficacy and specificity of the final drug products.[5] It also finds applications in biochemical research for studying amino acid metabolism and protein synthesis, and in cosmetic formulations for its moisturizing properties.[5]

Potential Antimicrobial Activity

While direct studies on the antimicrobial activity of this compound are limited, its enantiomer, D-allo-threoninol, has been shown to inhibit the growth of Escherichia coli, Bacillus subtilis, and Staphylococcus aureus in vitro. This inhibitory effect is attributed to its interaction with methionine adenosyltransferase (MAT), a key enzyme in the biosynthesis of S-adenosylmethionine (SAM). By binding to MAT, D-allo-threoninol prevents the formation of the MAT-coenzyme A complex, thereby inhibiting protein synthesis and cell division. Given the structural similarity, it is plausible that this compound may exhibit similar antimicrobial properties through the same mechanism of action.

Proposed Mechanism of Action: Inhibition of Methionine Adenosyltransferase

Methionine adenosyltransferase (MAT) catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP. SAM is a universal methyl group donor and is crucial for the biosynthesis of polyamines, both of which are essential for cell growth and proliferation. Inhibition of MAT disrupts these vital cellular processes, leading to an antimicrobial effect. The proposed mechanism involves the 2-aminobutane-1,3-diol molecule acting as a competitive inhibitor of methionine at the active site of the MAT enzyme.

Proposed mechanism of action via inhibition of the Methionine Adenosyltransferase pathway.

Conclusion

This compound is a stereochemically defined molecule with significant potential as a chiral building block in the pharmaceutical industry. Its synthesis can be achieved through stereoselective methods, and its structural similarity to known antimicrobial agents suggests a promising avenue for the development of new therapeutic agents. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound, particularly its specific interactions with methionine adenosyltransferase and its efficacy in various disease models.

References

- 1. (2R,3S)-2-aminobutane-1,3-diol | C4H11NO2 | CID 6579452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminobutane-1,3-diol | C4H11NO2 | CID 5068681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Threoninol synthesis - chemicalbook [chemicalbook.com]

- 4. Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Stereochemistry of 2-aminobutane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 2-aminobutane-1,3-diol, a chiral molecule with significant potential as a building block in medicinal chemistry and drug development. This document details the distinct properties of its four stereoisomers, outlines experimental protocols for their synthesis and resolution, and illustrates key stereochemical relationships.

Introduction to the Stereochemistry of 2-aminobutane-1,3-diol

2-aminobutane-1,3-diol possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers. These consist of two pairs of enantiomers: the (2R,3R) and (2S,3S) isomers, which are known as threoninol, and the (2R,3S) and (2S,3R) isomers, referred to as allothreoninol. The spatial arrangement of the amino and hydroxyl groups defines the unique physical, chemical, and biological properties of each stereoisomer. Understanding these differences is paramount for their application in the synthesis of stereochemically pure pharmaceuticals.

The threo isomers have a syn relationship between the C2 amino and C3 hydroxyl groups when viewed in a Fischer projection, while the allo isomers have an anti relationship. This seemingly subtle difference in stereochemistry can lead to significant variations in how these molecules interact with other chiral entities, such as enzymes and receptors, which is of critical importance in drug design and development.

Physicochemical Properties of Stereoisomers

| Stereoisomer | Trivial Name | Configuration | CAS Number | Melting Point (°C) | Boiling Point (°C) | Specific Rotation ([α]D) |

| (2R,3R) | L-Threoninol | syn | 3228-51-1 | 49-54[1] | 120 (at 1 mmHg)[1] | +6.5° (c=1, EtOH)[1] |

| (2S,3S) | D-Threoninol | syn | 44520-55-0 | Data not available | Data not available | Data not available |

| (2R,3S) | L-Allothreoninol | anti | 108102-48-3 | Data not available | Data not available | Data not available |

| (2S,3R) | D-Allothreoninol | anti | 44520-54-9 | Solid or semi-solid or liquid or lump | Data not available | Data not available |

Note: Much of the publicly available data for these compounds are computed rather than experimentally determined. The data presented here are from cited experimental sources where available.

Experimental Protocols

The synthesis of the stereoisomers of 2-aminobutane-1,3-diol typically starts from the corresponding stereoisomers of the amino acids threonine and allothreonine, which are readily available from the chiral pool. The primary method involves the reduction of the carboxylic acid functionality.

Synthesis of (2R,3R)-2-aminobutane-1,3-diol (L-Threoninol) from L-Threonine

This protocol describes the reduction of L-threonine to L-threoninol using lithium aluminum hydride (LAH).

Materials:

-

L-Threonine

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

0.1 N Hydrochloric acid (HCl)

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Suspend lithium aluminum hydride (3.56 g, 94 mmol) in 200 mL of anhydrous THF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Dissolve L-threonine ethyl ester (3.45 g, 23 mmol) in 50 mL of anhydrous THF.

-

Slowly add the L-threonine ethyl ester solution to the LAH suspension over 1.5 hours using a dropping funnel.

-

After the addition is complete, reflux the reaction mixture for 3 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the dropwise addition of 0.1 N HCl.

-

Filter the mixture to remove the lithium salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (2R,3R)-2-aminobutane-1,3-diol. A typical yield is around 97%.[2]

Chiral Resolution of Diastereomers

The separation of the syn (threoninol) and anti (allothreoninol) diastereomers can be achieved through various chromatographic techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for both analytical and preparative separations of all four stereoisomers.

General HPLC Protocol for Chiral Resolution:

-

Column: A chiral stationary phase, such as one based on cellulose or amylose derivatives, is typically used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol or ethanol) is commonly employed. The exact ratio is optimized to achieve the best separation.

-

Detection: UV detection is suitable if the molecules are derivatized with a UV-active group. Otherwise, a refractive index detector or a mass spectrometer can be used.

A specific protocol for the separation of N-acetylated diastereomers of allothreonine and threonine involves converting them to their ammonium salts and using their differential solubility in ethanol to effect a separation. The separated N-acetylated amino acids can then be hydrolyzed to obtain the pure D- and L-allothreonine, which can subsequently be reduced to the corresponding aminodiols.[3]

Stereochemical Relationships and Synthesis Workflow

The following diagrams illustrate the stereochemical relationships between the four isomers of 2-aminobutane-1,3-diol and a general workflow for their synthesis from the corresponding amino acid precursors.

Conclusion

The four stereoisomers of 2-aminobutane-1,3-diol represent valuable and distinct chiral building blocks for the synthesis of complex molecules, particularly in the pharmaceutical industry. Their synthesis from readily available amino acid precursors makes them accessible starting materials. A thorough understanding of their stereochemical relationships and individual properties, coupled with robust methods for their synthesis and separation, is essential for their effective utilization in drug discovery and development. Further research to experimentally determine the physicochemical properties of all four isomers would be highly beneficial to the scientific community.

References

- 1. 3228-51-1 CAS MSDS (L-Threoninol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. L-Threoninol synthesis - chemicalbook [chemicalbook.com]

- 3. Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of (2S,3R)-2-Aminobutane-1,3-diol in Medicinal Chemistry: A Technical Overview

For Immediate Release

Shanghai, China – December 29, 2025 – (2S,3R)-2-aminobutane-1,3-diol, a chiral molecule belonging to the aminodiol family, presents a compelling yet underexplored scaffold for the development of novel therapeutic agents. This in-depth technical guide serves as a foundational resource for researchers, scientists, and drug development professionals, aiming to illuminate the potential applications of this specific stereoisomer in medicinal chemistry. While direct applications in marketed drugs or late-stage clinical candidates remain limited in publicly accessible literature, its structural motifs suggest significant opportunities in asymmetric synthesis and as a key building block for bioactive molecules.

Core Molecular Attributes

This compound, also known as L-allo-threoninol, possesses a unique stereochemical arrangement with two chiral centers. This defined three-dimensional structure is a critical attribute in medicinal chemistry, as biological targets such as enzymes and receptors are chiral and often exhibit stereospecific interactions. The presence of both an amino group and two hydroxyl groups provides multiple points for chemical modification, allowing for the synthesis of diverse derivative libraries with a wide range of physicochemical properties.

Potential as a Chiral Auxiliary and Synthon

The primary recognized application of chiral amino alcohols, including derivatives of this compound, is in asymmetric synthesis. These molecules can serve as chiral auxiliaries, temporarily attached to a prochiral substrate to direct a chemical reaction to yield a specific stereoisomer of the product. This is a cornerstone of modern pharmaceutical development, where the synthesis of enantiomerically pure drugs is often essential for safety and efficacy.

Furthermore, the inherent chirality and functional group arrangement of this compound make it an attractive chiral synthon—a building block used to introduce a specific chiral fragment into a more complex molecule. Its vicinal amino and hydroxyl groups are particularly valuable for the synthesis of peptidomimetics, chiral ligands for metal-catalyzed reactions, and various heterocyclic compounds with potential biological activity.

Hypothetical Therapeutic Applications and Signaling Pathways

Based on the structural features of this compound, several potential therapeutic applications can be envisioned. The aminodiol motif is present in various bioactive natural products and synthetic compounds.

1. Enzyme Inhibition: The amino and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions within the active sites of enzymes. Derivatives of this compound could be designed as inhibitors of proteases, kinases, or glycosidases, which are implicated in a multitude of diseases including cancer, viral infections, and metabolic disorders. For instance, the diol functionality could mimic the transition state of substrate hydrolysis in certain enzymes.

dot

Caption: Hypothetical mechanism of enzyme inhibition.

2. Antiviral Agents: The structural similarity of the aminodiol core to components of nucleosides suggests its potential as a building block for antiviral drugs. By incorporating this scaffold into nucleoside or non-nucleoside reverse transcriptase inhibitors, for example, novel agents targeting viral replication could be developed.

dot

Caption: Potential antiviral mechanism of action.

Experimental Protocols: A General Framework

While specific protocols for the synthesis and evaluation of this compound derivatives are not widely published, established methods for the modification of amino alcohols can be readily adapted.

General Procedure for N-Acylation

A common and versatile method to create derivatives is through the acylation of the primary amine.

dot

Caption: General workflow for N-acylation.

Materials:

-

This compound

-

Acyl chloride or anhydride of choice

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or methanol/DCM).

Quantitative Data Summary

As of the date of this publication, there is a notable absence of publicly available quantitative biological data (e.g., IC50, Ki, EC50 values) for derivatives specifically of this compound. The following table is provided as a template for researchers to populate as data becomes available.

| Derivative | Target | Assay Type | IC50/Ki/EC50 (nM) | Reference |

| Example: N-benzoyl-(2S,3R)-2-aminobutane-1,3-diol | Target X | Enzymatic | Data not available | - |

| Example: (2S,3R)-1,3-dihydroxybutan-2-yl carbamate | Target Y | Binding | Data not available | - |

Future Directions and Conclusion

The full potential of this compound in medicinal chemistry is yet to be realized. Future research should focus on the systematic synthesis and biological evaluation of derivative libraries to identify novel bioactive compounds. High-throughput screening against a diverse range of biological targets, coupled with structure-activity relationship (SAR) studies, will be crucial in uncovering the therapeutic promise of this chiral scaffold. The development of efficient and stereoselective synthetic routes to derivatives will also be a key enabler for further investigation.

The Diverse Biological Activities of Chiral 2-Amino-1,3-Diols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chiral 2-amino-1,3-diol moiety is a privileged structural motif found in a wide array of biologically active molecules, ranging from natural products to synthetic pharmaceuticals. Its inherent chirality and the presence of multiple functional groups—an amino group and two hydroxyl groups—allow for specific stereochemical interactions with biological targets, making it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by chiral 2-amino-1,3-diols, with a focus on their immunosuppressive, antiproliferative, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in this dynamic field.

Immunosuppressive Activity: The Fingolimod Story

Perhaps the most prominent example of a biologically active chiral 2-amino-1,3-diol is FTY720, or fingolimod, a potent immunosuppressant used in the treatment of multiple sclerosis.[1] Fingolimod is a structural analogue of sphingosine, a key component of sphingolipids that plays a crucial role in various cellular processes.[2]

Mechanism of Action: Sphingosine-1-Phosphate (S1P) Receptor Modulation

Fingolimod's primary mechanism of action involves its phosphorylation in vivo to fingolimod-phosphate, which then acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors.[3] S1P receptors, particularly S1P1, are critical for the egress of lymphocytes from lymph nodes.[4] By binding to these receptors, fingolimod-phosphate induces their internalization and degradation, effectively trapping lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system, where they would otherwise mediate autoimmune-driven inflammation and damage.[2][5]

Antiproliferative Activity

Numerous studies have demonstrated the potent antiproliferative activity of chiral 2-amino-1,3-diol derivatives against a variety of cancer cell lines. This activity is often attributed to their ability to induce apoptosis and cell cycle arrest.

Quantitative Antiproliferative Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative chiral 2-amino-1,3-diol derivatives against various cancer cell lines.

| Compound Class | Specific Compound(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Pinane-based Thiazolidinones | C5 | U87 (Glioblastoma) | 3.12 | [6] |

| C5 | T98G (Glioblastoma) | 4.25 | [6] | |

| C5 | U251 (Glioblastoma) | 3.89 | [6] | |

| Allo-gibberic Acid-based Aminodiols | Compound with N-2-(1H-indol-3-yl)ethyl substituent | HeLa (Cervical) | <5 | [7] |

| Compound with N-2-(1H-indol-3-yl)ethyl substituent | MCF-7 (Breast) | <5 | [7] | |

| Compound with N-2-(1H-indol-3-yl)ethyl substituent | A2780 (Ovarian) | <5 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

Chiral 2-amino-1,3-diols have also emerged as promising scaffolds for the development of novel antimicrobial agents, exhibiting activity against both bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected chiral 2-amino-1,3-diol derivatives against various microbial strains.

| Compound Class | Specific Compound(s) | Microbial Strain | MIC (µg/mL) | Reference |

| 1,3-bis(aryloxy)propan-2-amines | CPD20 | Streptococcus pyogenes | 2.5 | [8] |

| CPD20 | Staphylococcus aureus | 2.5 | [8] | |

| CPD22 | Streptococcus pyogenes | 2.5 | [8] | |

| Tetrahydrothieno[2,3-c]pyridines | (R)-enantiomers | Gram-positive bacteria | Generally more potent than (S)-enantiomers | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds

-

Sterile saline or broth for inoculum preparation

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at the appropriate temperature and duration for the specific bacterium.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Enzyme Inhibition

The structural features of chiral 2-amino-1,3-diols make them suitable candidates for the design of enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

Glycosidase Inhibition

Certain derivatives of 2-amino-1,3-diols have shown potent inhibitory activity against glycosidases, enzymes involved in carbohydrate metabolism. For instance, (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol has been reported to inhibit α-L-fucosidase with a Ki of 6.5 µM and α-galactosidase with a Ki of 5 µM.

Kinase Inhibition

The 2-amino-1,3-diol scaffold has also been incorporated into kinase inhibitors. For example, a novel type II kinase inhibitor, 7a, which contains a chiral peptidomimetic tail, has been identified as a potent and highly selective Lck inhibitor.[5]

Quantitative Enzyme Inhibition Data

| Compound Class | Target Enzyme | Inhibition Constant (Ki or IC50) | Reference |

| Pyrrolidine-3,4-diol derivative | α-L-fucosidase | Ki = 6.5 µM | |

| α-galactosidase | Ki = 5 µM | ||

| Type II kinase inhibitor | Lck | Potent and selective | [5] |

| (E)-3-benzylideneindolin-2-one derivative | Aurora A kinase | IC50 = 1.68 µM |

Experimental Protocol: General Enzyme Inhibition Assay

Materials:

-

Purified enzyme

-

Substrate

-

Inhibitor

-

Buffer solution

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare solutions of the enzyme, substrate, and inhibitor in a suitable buffer.

-

In a microplate or cuvette, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

-

Determine the initial reaction velocities for each inhibitor concentration.

-

Plot the initial velocities against the inhibitor concentration to determine the IC50 value, or perform further kinetic analysis (e.g., Lineweaver-Burk plot) to determine the inhibition constant (Ki) and the mechanism of inhibition.

Synthesis of Chiral 2-Amino-1,3-Diols

The stereoselective synthesis of chiral 2-amino-1,3-diols is a critical aspect of their development as therapeutic agents. Several synthetic strategies have been developed, often employing chiral starting materials or asymmetric catalytic methods.

A common approach involves the stereoselective aminohydroxylation of allylic alcohols. For example, pinane-based 2-amino-1,3-diols have been synthesized from isopinocarveol, which is derived from (-)-α-pinene. The synthesis typically involves the formation of a carbamate followed by a stereoselective aminohydroxylation reaction.

Another strategy is the asymmetric reduction of α-amino-β-hydroxy ketones. This can be achieved using chiral reducing agents, such as those derived from oxazaborolidines.

Conclusion

Chiral 2-amino-1,3-diols represent a versatile and highly valuable class of compounds in drug discovery and development. Their diverse biological activities, including immunosuppression, antiproliferative effects, antimicrobial properties, and enzyme inhibition, underscore their potential as therapeutic agents for a wide range of diseases. The continued exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of new and improved drugs based on this remarkable scaffold. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of chiral 2-amino-1,3-diols.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of chiral polyaminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial properties of phytohormone (gibberellins) against phytopathogens and clinical pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of novel pinane-based thiazolidione derivatives with anti-glioblastoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]

(2S,3R)-2-Aminobutane-1,3-diol: A Chiral Building Block for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2S,3R)-2-aminobutane-1,3-diol, a chiral amino alcohol, is a valuable and versatile building block in asymmetric synthesis, particularly in the development of pharmaceutical agents. Its distinct stereochemistry, with two adjacent chiral centers, allows for the precise construction of complex molecular architectures with high enantiopurity. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound, also known as L-allothreoninol, possesses a unique set of physical and chemical properties that make it a useful synthetic intermediate. As the enantiomer of (2R,3S)-2-aminobutane-1,3-diol, it shares the same physical properties except for the sign of its optical rotation.

| Property | Value |

| Molecular Formula | C₄H₁₁NO₂ |

| Molecular Weight | 105.14 g/mol [1][2] |

| Appearance | White solid[3] |

| Melting Point | 273.5–275.0 °C (decomposes)[3] |

| Solubility | Water-soluble[3] |

| IUPAC Name | This compound |

| Synonyms | L-allothreoninol, (2S,3S)-2-amino-3-hydroxybutanoic acid (related amino acid)[3] |

Synthesis of this compound

The most common and direct route to enantiomerically pure this compound is the reduction of the corresponding amino acid, L-allothreonine.[3] This method leverages the readily available chiral pool of amino acids to produce the desired chiral amino alcohol with high stereochemical fidelity.

A general and effective method for this transformation is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).[4][5][6][7][8]

Experimental Protocol: Reduction of L-allothreonine Methyl Ester

This protocol describes a representative procedure for the synthesis of this compound from L-allothreonine methyl ester.

Materials:

-

L-allothreonine methyl ester hydrochloride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Preparation of the Free Ester: L-allothreonine methyl ester hydrochloride is neutralized with a suitable base (e.g., triethylamine or sodium carbonate) in an appropriate solvent and extracted to yield the free L-allothreonine methyl ester. The solvent is then removed under reduced pressure.

-

Reduction with LiAlH₄: A suspension of LiAlH₄ in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). The flask is cooled in an ice-water bath.

-

A solution of L-allothreonine methyl ester in anhydrous THF is added dropwise to the LiAlH₄ suspension with stirring. The rate of addition is controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. This procedure is crucial for the formation of a granular precipitate of aluminum salts that is easy to filter.

-

The resulting slurry is filtered, and the filter cake is washed thoroughly with THF and diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure or by crystallization from an appropriate solvent system to afford the pure chiral amino alcohol.

Quantitative Data (Representative):

| Parameter | Typical Value |

| Yield | 80-95% |

| Enantiomeric Excess | >99% (as the starting material is enantiopure) |

Applications in Drug Development

This compound is a key chiral building block in the synthesis of various biologically active molecules, including antibiotics and other therapeutic agents. Its bifunctional nature, possessing both an amino and two hydroxyl groups, allows for its incorporation into diverse molecular scaffolds and its use as a chiral auxiliary to control the stereochemistry of subsequent reactions.

Synthesis of Chiral Oxazolidinones

One important application of this compound is in the synthesis of chiral oxazolidinones. These heterocyclic compounds are valuable chiral auxiliaries, famously known as Evans auxiliaries, which are widely used in asymmetric synthesis to control the stereochemistry of alkylation, aldol, and other carbon-carbon bond-forming reactions.[9][10]

The synthesis of a chiral oxazolidinone from this compound typically involves the cyclization of the amino alcohol with a carbonylating agent such as phosgene, triphosgene, or a dialkyl carbonate.[11][12]

Role in the Synthesis of Antibiotics

The stereochemical arrangement of the amino and hydroxyl groups in this compound is a key structural motif found in several natural and synthetic antibiotics. For example, it can serve as a precursor for the synthesis of analogs of chloramphenicol and thiamphenicol, where the aminodiol backbone is crucial for their biological activity.

The general workflow for incorporating this chiral building block into a more complex molecule, such as an antibiotic analog, is depicted below.

Conclusion

This compound is a highly valuable chiral building block for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Its straightforward synthesis from L-allothreonine provides a reliable source of this chiral synthon. The strategic placement of its amino and hydroxyl groups allows for its versatile application as a chiral auxiliary and as a core structural element in the design and synthesis of complex drug molecules. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound in enabling efficient and selective synthetic strategies will undoubtedly increase.

References

- 1. (2R,3S)-2-aminobutane-1,3-diol | C4H11NO2 | CID 6579452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminobutane-1,3-diol | C4H11NO2 | CID 5068681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Allothreonine - Wikipedia [en.wikipedia.org]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. quora.com [quora.com]

- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Oxazolidinone synthesis [organic-chemistry.org]

A Technical Guide to the Differential Reactivity of Primary Amine and Alcohol Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the reactivity of primary amine and alcohol functional groups. A comprehensive understanding of their differential reactivity is paramount in the fields of organic synthesis, medicinal chemistry, and drug development, where selective functional group manipulation is a cornerstone of molecular design and synthesis. This guide provides quantitative data, detailed experimental protocols, and logical visualizations to facilitate a deeper understanding and practical application of these principles.

Core Principles of Reactivity: A Comparative Analysis

The chemical behavior of primary amines (-NH₂) and primary alcohols (-OH) is dictated by the electronegativity of the heteroatom (nitrogen vs. oxygen) and the availability of its lone pair of electrons. These factors fundamentally influence their nucleophilicity and basicity, leading to predictable differences in reactivity towards electrophiles.

Nucleophilicity and Basicity

Primary amines are generally more nucleophilic and more basic than primary alcohols.[1] This can be attributed to several factors:

-

Electronegativity: Oxygen is more electronegative than nitrogen. Consequently, the lone pair of electrons on the oxygen atom in an alcohol is held more tightly than the lone pair on the nitrogen atom in an amine. This makes the amine's lone pair more available for donation to an electrophile, rendering it a stronger nucleophile and base.[2]

-

Polarizability: The nitrogen atom in a primary amine is generally more polarizable than the oxygen atom in a primary alcohol, contributing to its enhanced nucleophilicity.

-

Acidity (pKa): A direct consequence of the difference in basicity is the acidity of the respective conjugate acids. The pKa of a protonated primary amine (R-NH₃⁺) is typically around 10-11, while the pKa of a protonated primary alcohol (R-OH₂⁺) is significantly lower, around -2 to -3.[3] This indicates that amines are much stronger bases. Similarly, the pKa of a primary alcohol is around 16, whereas the pKa of a primary amine is around 38, making the alcohol a much stronger acid.[4]

The following diagram illustrates the key factors influencing the nucleophilicity of primary amines and alcohols.

Quantitative Data on Reactivity

The differential reactivity of primary amines and alcohols can be quantified using various parameters, including pKa values and nucleophilicity parameters.

| Parameter | Primary Amine (Ethylamine) | Primary Alcohol (Ethanol) | Reference |

| pKa of Conjugate Acid (R-XH₃⁺) | ~10.7 | ~ -2 | [3] |

| pKa | ~33 | ~16-19 | [4][5] |

| Mayr's Nucleophilicity Parameter (N) | 12.9 (in water) | 7.44 (in ethanol) | [6][7] |

Note: Mayr's nucleophilicity parameter (N) provides a quantitative measure of nucleophilic reactivity. A higher N value indicates greater nucleophilicity. The data clearly shows that ethylamine is significantly more nucleophilic than ethanol.

Common Reactions and Selectivity

The superior nucleophilicity of primary amines over primary alcohols dictates the outcome of competitive reactions with electrophiles.

Acylation

Acylation, the reaction with an acylating agent such as an acid chloride or anhydride, proceeds much more rapidly with amines to form amides than with alcohols to form esters.[2][8][9][10][11] This chemoselectivity is the basis for the selective N-acylation of amino alcohols.[4][12]

Alkylation

Similarly, in alkylation reactions with alkyl halides, primary amines are more reactive than primary alcohols.[3][13] While alcohols often require conversion to their more nucleophilic alkoxide conjugate bases for efficient alkylation (e.g., in the Williamson ether synthesis), amines can often be alkylated directly.[3]

Experimental Protocols

Selective N-Acylation of an Amino Alcohol

This protocol describes the selective acylation of the amine group in an amino alcohol, a common task in organic synthesis that leverages the differential reactivity of the two functional groups.

Materials:

-

Amino alcohol (e.g., 2-aminoethanol)

-

Acetic anhydride

-

Anhydrous solvent (e.g., Dichloromethane - DCM)

-

Triethylamine (optional, as a base)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the amino alcohol (1 equivalent) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. If desired, triethylamine (1.2 equivalents) can be added prior to the acetic anhydride to act as a base.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the formation of the N-acylated product.

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure N-acyl amino alcohol.

The following diagram outlines the general workflow for this selective acylation.

Application in Drug Development: Orthogonal Protection Strategies

In the synthesis of complex molecules, such as pharmaceuticals, it is often necessary to protect one functional group while reacting another. The significant difference in reactivity between amines and alcohols allows for the implementation of orthogonal protection strategies .[5][14] This means that one functional group can be selectively protected or deprotected without affecting the other.

For instance, an amine can be protected as a tert-butyloxycarbonyl (Boc) carbamate, which is stable to many reaction conditions but can be removed with acid. An alcohol, on the other hand, can be protected as a silyl ether (e.g., TBDMS), which is stable to the acidic conditions used to remove the Boc group but can be cleaved with a fluoride source. This allows for the sequential and selective manipulation of each functional group.

The following diagram illustrates the concept of orthogonal protection for a molecule containing both a primary amine and a primary alcohol.

Conclusion

The differential reactivity of primary amines and alcohols is a fundamental concept in organic chemistry with profound implications for the synthesis of complex molecules. The greater nucleophilicity of amines allows for highly chemoselective reactions, which is a powerful tool for researchers and professionals in drug development. By understanding and applying the principles outlined in this guide, scientists can design more efficient and elegant synthetic routes to novel and valuable compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. Mayr's Database Of Reactivity Parameters - Moleculeethanol [cup.lmu.de]

- 7. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. shout.education [shout.education]

- 10. asianpubs.org [asianpubs.org]

- 11. brainly.in [brainly.in]

- 12. orientjchem.org [orientjchem.org]

- 13. CN101525301A - Preparation method of N-acetylethanolamine - Google Patents [patents.google.com]

- 14. jocpr.com [jocpr.com]

Molecular weight and formula of (2S,3R)-2-aminobutane-1,3-diol

(2S,3R)-2-aminobutane-1,3-diol , a member of the aminodiol class of organic compounds, serves as a valuable chiral building block in chemical synthesis. Its specific stereochemistry and bifunctional nature, possessing both amino and hydroxyl groups, make it a significant precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and novel materials. This document provides an in-depth overview of its chemical properties, representative synthetic approaches, and key data relevant to researchers and drug development professionals.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These computed properties provide insight into the molecule's behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₄H₁₁NO₂[1][2][3][4][5] |

| Molecular Weight | 105.14 g/mol [1][2][3][4][5] |

| Exact Mass | 105.078978594 Da[1][2][3][5] |

| IUPAC Name | This compound |

| XLogP3-AA (LogP) | -1.6[1][2][3][5] |

| Hydrogen Bond Donor Count | 3[3][4] |

| Hydrogen Bond Acceptor Count | 3[3][4] |

| Rotatable Bond Count | 2[3][4] |

| Topological Polar Surface Area | 66.5 Ų[1][2][3][5] |

Experimental Protocols: Synthesis of Chiral Aminodiols

A representative, generalized protocol for this class of transformation is outlined below.

Objective: To synthesize a chiral 2-amino-1,3-diol from a corresponding chiral allylic alcohol.

Materials:

-

Chiral allylic alcohol (e.g., (R)-but-3-en-2-ol as a hypothetical precursor)

-

Trichloroacetyl isocyanate

-

Aqueous sodium sulfite (Na₂SO₃)

-

Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

-

Ligand (e.g., (DHQD)₂PHAL)

-

Potassium carbonate (K₂CO₃)

-

Potassium ferricyanide(III) (K₃[Fe(CN)₆])

-

tert-Butanol (t-BuOH) and water

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Carbamate Formation:

-

Dissolve the chiral allylic alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to 0 °C.

-

Add trichloroacetyl isocyanate (1.1 equivalents) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude allylic carbamate.[6]

-

-

Stereoselective Aminohydroxylation:

-

Prepare a solvent mixture of tert-butanol and water (1:1 ratio).

-

In a reaction vessel, combine potassium ferricyanide(III) (3.0 equivalents), potassium carbonate (3.0 equivalents), and the chiral ligand (e.g., (DHQD)₂PHAL, 0.01 equivalents).

-

Add the solvent mixture and stir until the solids are dissolved.

-

Add potassium osmate(VI) dihydrate (0.005 equivalents) and stir for another 10 minutes.

-

Cool the mixture to 0 °C and add the crude allylic carbamate from the previous step (1.0 equivalent).

-

Stir the reaction vigorously at 0 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Intermediate Isolation:

-

Add solid sodium sulfite to the reaction mixture to quench the oxidant and stir for 1 hour.

-

Extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The crude product is a cyclic intermediate (an oxazolidinone), which can be purified by silica gel column chromatography.[6]

-

-

Hydrolysis to the Aminodiol:

-

Dissolve the purified oxazolidinone intermediate (1.0 equivalent) in a mixture of methanol and water.

-

Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide (4-5 equivalents).

-

Heat the mixture to reflux and stir for 4-8 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol) to recover the 2-amino-1,3-diol.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or column chromatography.

-

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of chiral 2-amino-1,3-diols, a strategy applicable for producing compounds like this compound. This pathway highlights the key transformations from a chiral allylic alcohol to the final aminodiol product.

Caption: Generalized synthetic workflow for chiral 2-amino-1,3-diols.

Biological Relevance and Applications

While specific signaling pathways involving this compound are not documented, aminodiol moieties are central to many biologically active molecules.[6] For instance, the 2-amino-1,3-diol core structure is a key feature of sphingolipids, such as sphingosine, which are critical components of cell membranes and are involved in signal transduction.[6]

Therefore, compounds like this compound are primarily utilized as:

-

Chiral Building Blocks: For the asymmetric synthesis of drug candidates and natural products.

-

Ligands for Asymmetric Catalysis: The amino and hydroxyl groups can coordinate to metal centers, enabling their use in creating catalysts for enantioselective reactions.

-

Starting Materials for Sphingolipid Analogues: Due to their structural similarity to the backbone of sphingosines, they are valuable for synthesizing analogues to study lipid metabolism and signaling.[6]

References

- 1. (2R,3S)-2-aminobutane-1,3-diol | C4H11NO2 | CID 6579452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,3S)-2-Amino-1,3-butanediol | C4H11NO2 | CID 7020320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Threoninol | C4H11NO2 | CID 2033049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2-Aminobutane-1,3-diol | C4H11NO2 | CID 5068681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]

An In-depth Technical Guide to the Solubility and pKa of Aminobutane Diol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, specifically solubility and pKa, of aminobutane diol isomers. Isomerism, the phenomenon where compounds share a molecular formula but differ in atomic arrangement, is critical in pharmaceutical sciences, as different isomers can exhibit varied biological activity, efficacy, and safety profiles.[1][2][3] Aminobutane diols (C₄H₁₁NO₂), containing both amino and diol functional groups, are versatile building blocks in organic synthesis, including for active pharmaceutical ingredients.[4] Understanding their solubility and acid-base chemistry is fundamental for their application in drug design and development.

Data on Physicochemical Properties of Aminobutane Diol Isomers

Experimental data for the solubility and pKa of specific aminobutane diol isomers are not extensively available in public literature. However, based on the principles of chemical structure and data from analogous compounds, we can infer their likely properties. Low molecular weight amines and alcohols are generally water-soluble, and the presence of three polar functional groups (one -NH₂ and two -OH) on a short four-carbon chain suggests that all aminobutane diol isomers are highly soluble in water.[5] The basicity, indicated by pKa, is primarily influenced by the amino group. For primary aliphatic amines, the pKa of the conjugate acid (pKaH) is typically in the range of 9-11.

The following table summarizes the limited available data and predicted values for aminobutane diol isomers and related compounds.

| Compound Name | Molecular Formula | Structure | Water Solubility | pKa (25 °C) | Data Type |

| 2-Aminobutane-1,3-diol | C₄H₁₁NO₂ | CH₃CH(OH)CH(NH₂)CH₂OH | Data not available | Data not available | - |

| 3-Aminobutane-1,2-diol | C₄H₁₁NO₂ | CH₃CH(NH₂)CH(OH)CH₂OH | Data not available | Data not available | - |

| 4-Aminobutane-1,2-diol | C₄H₁₁NO₂ | H₂NCH₂CH₂CH(OH)CH₂OH | 303,832 mg/L[6] | Data not available | Predicted |

| 2-Aminobutane-1,4-diol | C₄H₁₁NO₂ | HOCH₂CH₂CH(NH₂)CH₂OH | Data not available | Data not available | - |

| 1-Aminobutane-2,3-diol | C₄H₁₁NO₂ | H₂NCH₂CH(OH)CH(OH)CH₃ | Data not available | Data not available | - |

| Related Compound Examples | |||||

| 2-Amino-1-butanol | C₄H₁₁NO | CH₃CH₂CH(NH₂)CH₂OH | Completely miscible[7] | 12.88[7] | Experimental (Solubility), Predicted (pKa) |

| 4-Amino-1-butanol | C₄H₁₁NO | H₂N(CH₂)₄OH | Data not available | Data not available | - |

| 2-Amino-1,3-propanediol | C₃H₉NO₂ | HOCH₂CH(NH₂)CH₂OH | Soluble[8][9] | 12.24[8] | Experimental (Solubility), Predicted (pKa) |

| 3-Amino-1,2-propanediol | C₃H₉NO₂ | H₂NCH₂CH(OH)CH₂OH | Soluble[10] | 12.11 | Experimental (Solubility), Predicted (pKa) |

| 2-Amino-2-methyl-1,3-propanediol | C₄H₁₁NO₂ | HOCH₂C(CH₃)(NH₂)CH₂OH | 100 mg/mL | 8.8 | Experimental |

Experimental Protocols

Precise characterization of each isomer requires standardized experimental determination of its properties. Below are detailed methodologies for assessing solubility and pKa.

Protocol for Determining Aqueous Solubility

This protocol outlines a standard method for determining the solubility of an aminobutane diol isomer in water.

Materials:

-

Aminobutane diol isomer sample

-

Distilled or deionized water

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

pH meter

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or LC-MS)

Procedure:

-

Preparation of Solutions: Prepare a series of concentrations of the isomer in water. Alternatively, for the shake-flask method, add an excess amount of the solid or liquid isomer to a known volume of water in a vial.[11]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to a standard temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-